molecular formula C11H13FO4S2 B7793148 3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

Cat. No.: B7793148
M. Wt: 292.4 g/mol
InChI Key: LJLCXAHKJPDJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione is a synthetic organic compound characterized by the presence of a thiolane ring and a sulfonyl group attached to a fluorinated methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like triethylamine or pyridine are often employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorinated benzene ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylbenzenesulfonyl chloride
  • 4-Fluoro-3-methylbenzoyl chloride
  • 4-Fluoro-3-methylphenol

Uniqueness

3-(4-Fluoro-3-methylbenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione is unique due to the combination of its thiolane ring and sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of the fluorinated methylbenzene moiety further enhances its properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)sulfonylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4S2/c1-8-6-9(2-3-11(8)12)18(15,16)10-4-5-17(13,14)7-10/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLCXAHKJPDJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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